Welcome to the BenchChem Online Store!
molecular formula C7H4ClF3N2O2 B1398690 3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine CAS No. 790229-60-6

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine

Cat. No. B1398690
M. Wt: 240.57 g/mol
InChI Key: QFYJRXNYDDTTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07608720B2

Procedure details

The process according to the present invention is particularly suitable for the preparation of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, by reaction of in the first step 2,3-dichloro-5-trifluoromethylpyridine with nitromethane in the presence of potassium tert-butanolate, sodium tert-butanolate, or potassium hydroxide in DMSO as diluent to give 3-chloro-2-nitromethyl-5-trifluoromethylpyridine, which in the second step is hydrogenated in hydrochloric acid using palladium on carbon as catalyst to yield 3-chloro-2-aminomethyl-5-trifluoromethylpyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[C:8]([Cl:9])=[CH:7][C:6]([C:10]([F:13])([F:12])[F:11])=[CH:5][N:4]=1.ClC1C(Cl)=CC(C(F)(F)F)=CN=1.C([O-:30])(C)(C)C.[K+].C([O-])(C)(C)C.[Na+].[OH-:38].[K+]>CS(C)=O.[N+](C)([O-])=O>[Cl:9][C:8]1[C:3]([CH2:2][N+:1]([O-:30])=[O:38])=[N:4][CH:5]=[C:6]([C:10]([F:13])([F:12])[F:11])[CH:7]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=NC=C(C=C1Cl)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.